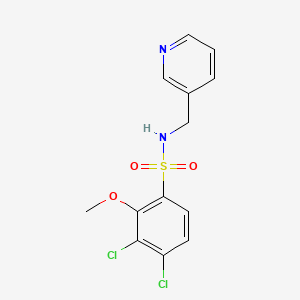

3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a dichloro-methoxy-substituted aromatic ring and a pyridin-3-ylmethyl substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the benzene ring, alongside the pyridine moiety, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(5-4-10(14)12(13)15)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOQQEUNNMDEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The initial step involves the nitration of 3,4-dichloroanisole to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions.

Sulfonation: The resulting amine undergoes sulfonation with chlorosulfonic acid to form the corresponding sulfonamide.

Alkylation: Finally, the sulfonamide is alkylated with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The sulfonamide group can be reduced to a sulfonic acid using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3,4-dihydroxy-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Reduction: Formation of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Melting Points : The chromene-pyrazolo-pyrimidine derivative () exhibits a melting point of 175–178°C, suggesting that bulkier substituents increase crystallinity . The target compound’s dichloro and methoxy groups may similarly enhance packing efficiency.

- Solubility : The trifluoromethyl group in 17d () likely increases lipophilicity compared to the target compound’s dichloro-methoxy system, which balances hydrophobicity and polarity .

Biological Activity

3,4-Dichloro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes two chlorine atoms, a methoxy group, and a pyridine moiety. Its molecular formula is C13H12Cl2N2O2S. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a potential candidate for therapeutic applications.

Chemical Structure

The structural features of this compound contribute significantly to its biological activity. The presence of halogen atoms and functional groups enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its sulfonamide backbone is known for antibacterial properties, which may extend to other microbial targets.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar compounds with sulfonamide structures have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of cell cycle progression and induction of apoptosis.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could play a critical role in its biological activity. For instance, sulfonamides are often known to inhibit carbonic anhydrase, which is crucial in various physiological processes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can elucidate the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Acetazolamide | Contains a sulfonamide group and heterocyclic ring | Carbonic anhydrase inhibitor |

| Benzene sulfonamide derivatives | Various substitutions on benzene ring | Antimicrobial and anticancer activities |

The unique combination of halogen atoms and functional groups in this compound enhances its biological activity compared to other sulfonamides.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The interactions with biological targets such as enzymes and receptors can provide insights into its efficacy:

- Enzyme Interaction : The compound may act as a competitive inhibitor for key enzymes involved in cellular processes.

- Receptor Binding : It may also bind to specific receptors involved in cancer proliferation pathways, potentially leading to reduced tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- In Vitro Studies : Experiments have demonstrated that the compound exhibits significant inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Toxicity Assessments : Toxicological evaluations have shown that the compound does not exhibit acute toxicity at certain concentrations, suggesting a favorable safety profile for further development.

- Pharmacokinetics : Initial pharmacokinetic studies indicate that the compound possesses suitable bioavailability and metabolic stability, essential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.